

An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorothiophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Chlorothiophenol**

Cat. No.: **B041493**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Chlorothiophenol** (4-CTP), a versatile intermediate compound with significant applications in the pharmaceutical and chemical industries. This document consolidates essential data, outlines experimental methodologies for property determination, and presents key information in a structured format to support research and development activities.

Chemical Identity and Structure

4-Chlorothiophenol, also known as 4-chlorobenzenethiol, is an organosulfur compound.[\[1\]](#)[\[2\]](#) Its structure consists of a benzene ring substituted with a chlorine atom and a thiol (-SH) group at the para position.[\[2\]](#)

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	106-54-7 [1]
Molecular Formula	C ₆ H ₅ CIS [3]
Molecular Weight	144.62 g/mol
Synonyms	4-Chlorobenzenethiol, p-Chlorothiophenol [1][4]
InChI	1S/C6H5CIS/c7-5-1-3-6(8)4-2-5/h1-4,8H
InChIKey	VZXOZSQDJJNBRC-UHFFFAOYSA-N
SMILES	Sc1ccc(Cl)cc1

Physicochemical Properties

4-Chlorothiophenol is a white to off-white crystalline solid at room temperature with a characteristic strong, unpleasant stench.[\[1\]\[4\]](#) It is a key building block in the synthesis of various organic molecules.[\[2\]](#)

Table 2: Key Physicochemical Data

Property	Value
Melting Point	49-53 °C [1]
Boiling Point	205-207 °C at 760 mmHg [1]
Density	1.268 g/cm ³ [3]
Solubility	Insoluble in water; soluble in methanol, ethanol, ether, and benzene. [2][3][5]
pKa	5.9 at 25 °C [3][4]
Flash Point	109 °C / 228.2 °F [1]
Vapor Pressure	24 mmHg at 100 °C [1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **4-Chlorothiophenol**.

Table 3: Spectroscopic Information

Technique	Key Features
¹ H NMR	Spectral data available. [6]
¹³ C NMR	Spectral data available. [6]
Infrared (IR) Spectroscopy	FTIR and ATR-IR spectra are available, showing characteristic peaks for the aromatic ring, C-Cl, and S-H bonds. [7]
Mass Spectrometry (MS)	GC-MS data indicates a molecular ion peak corresponding to its molecular weight. [7]
Raman Spectroscopy	Raman spectra are available for this compound. [7]

Experimental Protocols

Synthesis of 4-Chlorothiophenol

Several methods exist for the synthesis of **4-Chlorothiophenol**, primarily involving the reduction of 4-chlorobenzenesulfonyl chloride or related compounds.[\[2\]](#)[\[8\]](#) A common laboratory-scale synthesis is outlined below.[\[8\]](#)

Objective: To synthesize **4-Chlorothiophenol** via the reduction of sodium p-chlorobenzenesulfonate.

Materials:

- Sodium p-chlorobenzenesulfonate
- Tetrabutylammonium bromide
- Toluene
- Thionyl chloride

- Iron powder
- 60% Sulfuric acid
- Zinc powder
- n-Hexane

Procedure:

- In a reaction vessel, combine 257.4g of sodium p-chlorobenzenesulfonate, 7.7g of tetrabutylammonium bromide, and 642g of toluene.
- Stir the mixture mechanically and slowly add 168g of thionyl chloride at room temperature.
- After the addition is complete, heat the mixture to 60°C and maintain for 5 hours.
- Cool the reaction mixture to room temperature.
- In a separate step, add 210.5g of iron powder in batches to the reaction mixture while slowly adding 1176g of 60% sulfuric acid, maintaining the temperature between 40-50°C.
- Following the addition of zinc powder and sulfuric acid, raise the temperature to 60°C and maintain for 2 hours, monitoring the reaction progress with Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
- The organic phase is subjected to vacuum distillation to recover the toluene.
- The crude **4-Chlorothiophenol** is then purified by recrystallization from n-hexane. Reflux the crude product in 200g of n-hexane for 1 hour, cool for 12 hours, and separate the solid by centrifugation to obtain pure **4-Chlorothiophenol**.^[8]

Determination of pKa via Potentiometric Titration

The acidity of the thiol proton in **4-Chlorothiophenol** can be quantified by determining its pKa value. A standard method for this is potentiometric titration.[9]

Objective: To determine the pKa of **4-Chlorothiophenol** using potentiometric titration.

Materials:

- **4-Chlorothiophenol**
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Potassium Chloride (KCl)
- Methanol (or another suitable organic solvent)
- Deionized water
- pH meter with a suitable electrode
- Magnetic stirrer and stir bar
- Buret

Procedure:

- Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]
- Prepare a solution of **4-Chlorothiophenol** of a known concentration (e.g., 1 mM) in a mixture of methanol and water. The solvent composition should be chosen to ensure the solubility of both the acidic and basic forms of the compound.[9]
- Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.15 M).[9]
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Begin stirring the solution and record the initial pH.

- Titrate the solution by adding small, precise increments of the standardized NaOH solution from a buret.
- After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.^[9]
- Continue the titration well past the equivalence point, where a sharp change in pH is observed.
- Plot the pH versus the volume of NaOH added to generate a titration curve.
- The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.^[10]

Reactivity and Stability

4-Chlorothiophenol is a stable compound under normal conditions but is sensitive to air.^[1] It is incompatible with strong oxidizing agents and strong bases.^[1] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, sulfur oxides, sulfides, and hydrogen chloride gas.^[1] The thiol group is nucleophilic and can participate in various organic reactions, such as nucleophilic substitution and addition reactions.^[5] It can undergo oxidative coupling to form disulfides.^[4]

Applications in Research and Drug Development

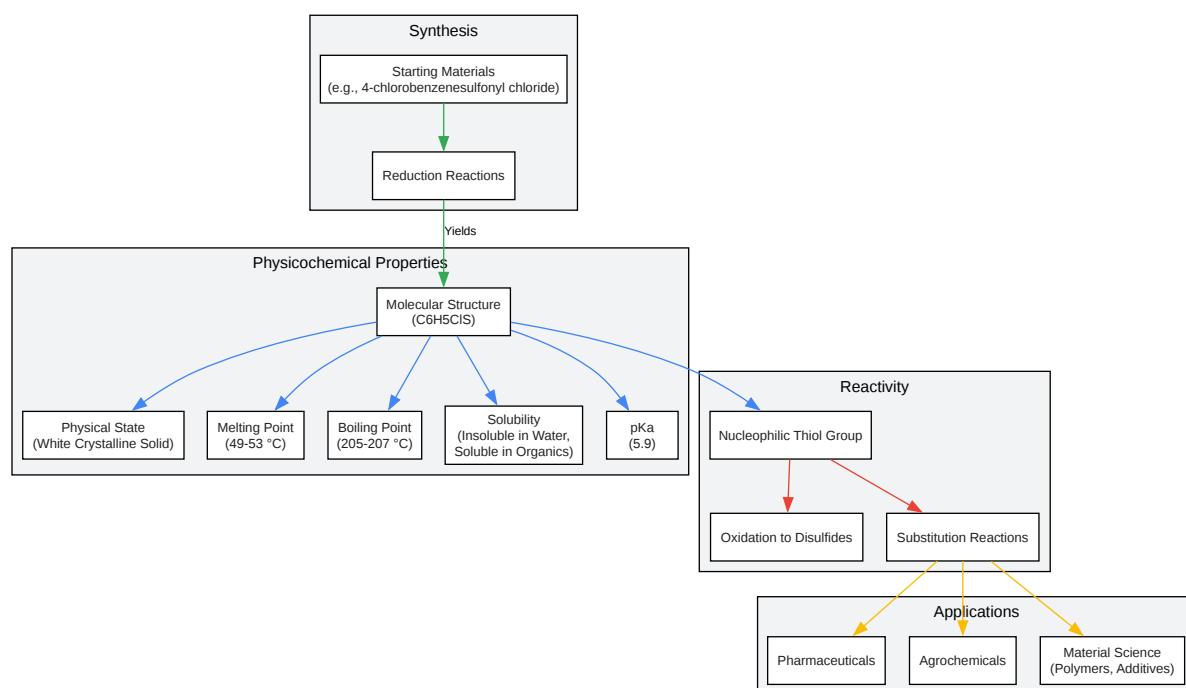
4-Chlorothiophenol serves as a crucial intermediate in the synthesis of a wide range of organic compounds.^[2] Its applications include:

- Pharmaceutical Intermediates: It is a building block for the synthesis of various active pharmaceutical ingredients.^[8]
- Agrochemicals: Used in the production of pesticides and other agricultural chemicals.^{[2][8]}
- Material Science: Employed in the synthesis of plasticizers, oil additives, wetting agents, and stabilizers.^{[4][8]} It has also been used to modify poly(vinyl chloride).^[4]

Safety and Handling

4-Chlorothiophenol is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] It has a strong, unpleasant odor.[1]

Handling Precautions:


- Handle in a well-ventilated area, preferably in a closed system or with appropriate exhaust ventilation.[1]
- Wear protective gloves, clothing, eye protection, and face protection.[1]
- Wash hands and any exposed skin thoroughly after handling.[1]
- Do not eat, drink, or smoke when using this product.[1]

Storage:

- Store in a dry, cool, and well-ventilated place.[1]
- Keep containers tightly closed.[1]
- Store in a corrosives area.[1]

Logical Relationships of 4-Chlorothiophenol Properties and Applications

The following diagram illustrates the interconnectedness of the physicochemical properties of **4-Chlorothiophenol** with its synthesis, reactivity, and diverse applications.

[Click to download full resolution via product page](#)

Caption: Interrelationships of **4-Chlorothiophenol**'s properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Chlorothiophenol | lookchem [lookchem.com]
- 4. 4-Chlorothiophenol | 106-54-7 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Chlorothiophenol(106-54-7) 1H NMR spectrum [chemicalbook.com]
- 7. p-Chlorothiophenol | C6H5CIS | CID 7815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-Chlorothiophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041493#physicochemical-properties-of-4-chlorothiophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com